molecular formula C7H4FNO B1342717 2-Fluoro-3-hydroxybenzonitrile CAS No. 1000339-24-1

2-Fluoro-3-hydroxybenzonitrile

Cat. No.: B1342717
CAS No.: 1000339-24-1
M. Wt: 137.11 g/mol
InChI Key: CVJVSXKZGFQWJK-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzonitrile is an aromatic compound with the chemical formula C7H4FNO. It is a colorless to light yellow crystalline powder. This compound is of interest due to its unique structural features, which include a fluorine atom and a hydroxyl group attached to a benzene ring, along with a nitrile group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Scientific Research Applications

2-Fluoro-3-hydroxybenzonitrile is utilized in several scientific research applications:

Safety and Hazards

2-Fluoro-3-hydroxybenzonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

This compound is an aromatic compound that is widely used in various fields of research and industry

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-hydroxybenzonitrile . These factors could include temperature, pH, presence of other compounds, and specific characteristics of the biological system in which the compound is used.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, it may interact with proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby affecting cellular responses to oxidative damage . Furthermore, it may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound may undergo degradation through hydrolysis or oxidation, leading to the formation of various metabolites . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic exposure. These effects may include alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence metabolic and signaling pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxylated metabolites . Additionally, it may influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. The presence of the fluorine atom in its structure can also affect its metabolic stability and reactivity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in directing this compound to specific subcellular compartments. These localization patterns can impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a polar solvent like dimethyl sulfoxide or ethanol. The reaction conditions often require elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzonitrile
  • 3-Hydroxybenzonitrile
  • 2-Fluoro-4-hydroxybenzonitrile

Uniqueness

2-Fluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring This arrangement provides distinct reactivity and interaction profiles compared to its analogsSimilarly, 3-hydroxybenzonitrile does not have the fluorine atom, affecting its binding properties and reactivity .

Properties

IUPAC Name

2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVSXKZGFQWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599027
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-24-1
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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